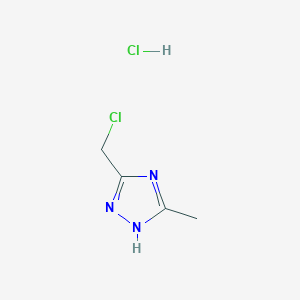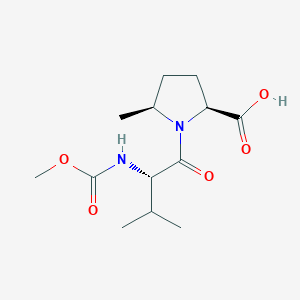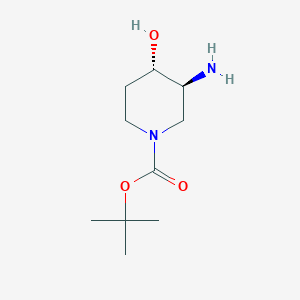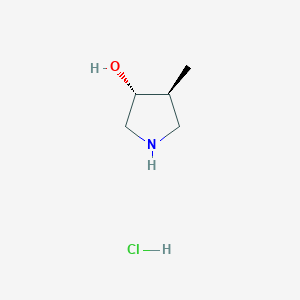![molecular formula C10H16O3 B1428618 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone CAS No. 35477-39-5](/img/structure/B1428618.png)
1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone
Vue d'ensemble
Description
“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is a chemical compound with the CAS Number: 35477-39-5 . It has a molecular weight of 184.24 . It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is1S/C10H16O3/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-7H2,1H3 . This indicates that the compound has a spirocyclic structure with an ethanone group attached to one of the carbon atoms in the cycle. Physical And Chemical Properties Analysis
“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is a liquid at room temperature . It is stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Optimization
1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone has been identified as a valuable bifunctional synthetic intermediate in organic chemistry. It plays a crucial role in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Notable advancements in its synthesis involve selective deketalization in acidic solution, leading to improved yields and reduced reaction times compared to traditional methods (Zhang Feng-bao, 2006).
Novel Compound Formation and Biolubricants
1,4-Dioxaspiro[4.5]decan-8-one derivatives synthesized from oleic acid have shown potential as biolubricants. The synthesis of these compounds via a sonochemical method in the presence of montmorillonite KSF catalyst has been a significant advancement. These compounds exhibit promising physicochemical properties for biolubricant applications (Y. S. Kurniawan et al., 2017).
Palladium-Catalysed Aminocarbonylation
The use of 1,4-Dioxaspiro[4.5]decan-8-one in palladium-catalysed aminocarbonylation has been explored, providing a pathway to 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This approach has demonstrated high yields and the versatility of amine nucleophiles in influencing the outcomes of the reaction (R. Farkas et al., 2015).
Organocatalytic Enantioselective Synthesis
The compound has been utilized in the organocatalytic enantioselective synthesis of bicyclic β-lactones. This process, known as nucleophile-catalyzed aldol-lactonization (NCAL), has been significant in creating activated aldol products (Henry H Nguyen et al., 2012).
Derivatives in Heterocyclic Chemistry
1,4-Dioxaspiro[4.5]decan-8-one has been crucial in synthesizing derivatives of benzofurazan and benzofuroxan. These compounds, containing hydroxy or dioxolane groups, have been studied for their behavior under acid hydrolysis conditions, demonstrating the compound's utility in heterocyclic chemistry (V. A. Samsonov & L. B. Volodarsky, 2000).
Antitubercular Drug Research
In antitubercular drug research, a structural study of a promising drug candidate featuring a 1,4-dioxaspiro[4.5]decane side chain has been conducted. This work highlights the compound's potential application in developing new antitubercular drugs (A. Richter et al., 2022).
Safety And Hazards
“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQTIDXAITFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)












